5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H14N4. It is a derivative of pyridine and piperazine, featuring a nitrile group at the 3-position of the pyridine ring and a piperazinylmethyl group at the 5-position.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
For example, indole derivatives have been found to affect various pathways related to their diverse biological activities .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile typically involves the reaction of 5-chloromethylpyridine-3-carbonitrile with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the piperazine moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.
Substitution reactions: The piperazine ring can undergo substitution reactions, introducing various substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the nitrile group can yield amides, while oxidation can produce carboxylic acids.
Scientific Research Applications
5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological research: It serves as a ligand in the study of receptor-ligand interactions, aiding in the understanding of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-[(Piperidin-1-yl)methyl]pyridine-3-carbonitrile: Similar structure but with a piperidine ring instead of piperazine.
5-[(Morpholin-1-yl)methyl]pyridine-3-carbonitrile: Contains a morpholine ring instead of piperazine.
5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carbonitrile: Features a pyrrolidine ring instead of piperazine.
Uniqueness
5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile is unique due to the presence of both a piperazine ring and a nitrile group, which confer specific chemical and biological properties. The piperazine ring enhances its ability to interact with biological targets, while the nitrile group provides a site for further chemical modifications .
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-10-5-11(8-14-7-10)9-15-3-1-13-2-4-15/h5,7-8,13H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQGWWSQAUPAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.